molecular formula C17H17N3O4 B2521613 6-(2H-1,3-benzodioxol-5-yl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 899990-30-8

6-(2H-1,3-benzodioxol-5-yl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2521613
CAS No.: 899990-30-8
M. Wt: 327.34
InChI Key: NYLJRIXJSXVKFI-UHFFFAOYSA-N
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Description

6-(2H-1,3-Benzodioxol-5-yl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a pyridazinone derivative characterized by a dihydropyridazin-3-one core substituted at position 6 with a 1,3-benzodioxole group and at position 2 with a 2-oxo-2-(pyrrolidin-1-yl)ethyl moiety. Although specific pharmacological data for this compound are absent in the provided evidence, its structural features align with pyridazinones studied for diverse biological activities, including kinase inhibition and anti-inflammatory effects .

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-16-6-4-13(12-3-5-14-15(9-12)24-11-23-14)18-20(16)10-17(22)19-7-1-2-8-19/h3-6,9H,1-2,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLJRIXJSXVKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2H-1,3-benzodioxol-5-yl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates a benzodioxole moiety, which is often associated with various pharmacological properties, and a pyrrolidine ring that may enhance its biological interactions.

Structural Characteristics

This compound can be categorized as a heterocyclic ketone , featuring a carbonyl group (C=O) and nitrogen atoms within its cyclic framework. The presence of these functional groups suggests potential interactions with biological targets such as enzymes and receptors.

Property Value
Molecular Formula C18H20N2O3
Molecular Weight 312.36 g/mol
CAS Number [to be determined]

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets, including neurotransmitter receptors and enzymes involved in neurotransmission. Studies have indicated that compounds with similar structural features can modulate various signaling pathways, potentially influencing processes such as apoptosis, cell proliferation, and neuroprotection.

Pharmacological Studies

Research has shown that derivatives of benzodioxole exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds containing the benzodioxole structure have demonstrated selective antibacterial properties against Gram-positive bacteria. For instance, derivatives were found to inhibit Bacillus subtilis effectively while showing limited activity against Escherichia coli .
  • Neuroprotective Effects : Some studies suggest that compounds with similar structures may protect neurons from oxidative stress and apoptosis, potentially through the modulation of signaling pathways related to cell survival .
  • Regulation of Circadian Rhythms : The compound may influence circadian rhythms by regulating key proteins involved in the circadian clock mechanism. This includes phosphorylation of proteins such as BMAL1 and CLOCK, which are crucial for maintaining circadian homeostasis .

Study 1: Antimicrobial Evaluation

A study assessing the antimicrobial efficacy of related compounds found that certain derivatives exhibited minimal inhibitory concentrations (MIC) against selected bacterial strains. The results indicated that modifications in the substituents significantly affected the activity profile.

Compound MIC (µg/mL) Activity Type
Benzodioxole Derivative A50Gram-positive
Benzodioxole Derivative B100Gram-negative

Study 2: Neuroprotective Mechanism

In a neuroprotection study, derivatives were tested for their ability to prevent neuronal cell death induced by oxidative stress. The findings suggested that these compounds could enhance cell viability by reducing reactive oxygen species (ROS) levels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at Position 2

The substituent at position 2 of the pyridazinone core significantly impacts physicochemical and biological properties. Below is a comparative analysis with key analogs:

Compound Name / CAS Substituent at Position 2 Molecular Formula Molecular Weight Key Features Synthesis Method
Target Compound 2-Oxo-2-(pyrrolidin-1-yl)ethyl C17H17N3O5* ~343.3* Flexible pyrrolidine; potential basicity Not specified
6-(Benzodioxol)-2-(oxadiazol-phenyl)ethyl [CAS 1112418-50-4] 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl C21H16N4O4 388.4 Rigid oxadiazole; aromatic π-π interactions Not specified
5-Chloro-6-phenylpyridazinones (3a-3h) Varied halides (e.g., Cl, Br) C11H8ClN2O† ~237.6† Electron-withdrawing groups; enhanced reactivity K2CO3, acetone, RT, TLC purification

*Calculated based on structural analysis. †Example for 3a (5-chloro derivative).

  • Pyrrolidinyl vs.
  • Halide Substituents (3a-3h): Electron-withdrawing groups like chlorine in 3a-3h increase electrophilicity at the pyridazinone core, facilitating nucleophilic substitution reactions—a contrast to the target’s pyrrolidine, which may stabilize the core via steric or electronic effects .

Position 6 Substitution

The 1,3-benzodioxole group in the target compound replaces the phenyl or chloro groups seen in analogs like 3a-3h. Benzodioxole’s fused oxygen rings may enhance metabolic stability compared to plain aryl or halogen substituents, as observed in other drug-like molecules .

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